![molecular formula C7H11ClN2OS B2603701 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole CAS No. 1421602-63-2](/img/structure/B2603701.png)
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and an ethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines. For instance:
- Antiproliferative Activity : A study demonstrated that certain 1,2,4-oxadiazole derivatives exhibited selective antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups was found to enhance biological activity significantly .
- Mechanisms of Action : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest at the G1 phase. Compounds have been shown to increase caspase activity, indicating their potential as pro-apoptotic agents .
Anti-inflammatory and Analgesic Properties
Oxadiazole derivatives have also been explored for their anti-inflammatory properties. For example:
- In Vivo Studies : Compounds similar to this compound have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). One study reported anti-inflammatory activities of certain oxadiazoles that were effective at dosages similar to indomethacin .
Neuropharmacological Effects
The neuropharmacological applications of oxadiazoles are notable:
- Anti-convulsant Activity : Some derivatives have shown promise in treating epilepsy and other neurological disorders through mechanisms that involve modulation of neurotransmitter systems .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole: Shares structural similarities and is used in pharmaceutical research.
Uniqueness
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Biologische Aktivität
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms and one oxygen atom in their ring structure. They have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities . The specific compound of interest, this compound, exhibits unique properties that may enhance its therapeutic efficacy.
Antiproliferative Activity
Recent studies have demonstrated that oxadiazole derivatives can act as potent antiproliferative agents against various cancer cell lines. For instance, a library of oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxic effects and were found to inhibit topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the oxadiazole ring can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups at the 5-position have been associated with enhanced anti-inflammatory activity. The presence of an ethylsulfanyl group in this compound may also contribute to its biological profile by improving solubility or enhancing interaction with biological targets .
Case Studies
- Topoisomerase Inhibition : A study exploring a series of oxadiazole derivatives revealed that certain compounds effectively inhibited topoisomerase I. The docking studies supported these findings by showing favorable interactions between the compounds and the enzyme's active site .
- FXR Antagonism : Compounds with a similar oxadiazole core have been identified as farnesoid X receptor (FXR) antagonists. In vitro assays demonstrated that some derivatives could modulate FXR activity in liver cell lines, indicating their potential role in metabolic disorders .
- Antimicrobial Activity : Research has shown that oxadiazoles exhibit varying degrees of antibacterial and antifungal activities. For instance, certain derivatives demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria as well as various Candida species .
Data Summary
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(1-ethylsulfanylethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2OS/c1-3-12-5(2)7-9-6(4-8)11-10-7/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBYUKLXUKRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.